molecular formula C10H9NO3S B7501928 N-Phenylfuran-3-sulfonamide

N-Phenylfuran-3-sulfonamide

Cat. No.: B7501928
M. Wt: 223.25 g/mol
InChI Key: CZDZJMSOMOIAFL-UHFFFAOYSA-N
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Description

N-Phenylfuran-3-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a furan ring and a phenyl group

Scientific Research Applications

N-Phenylfuran-3-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylfuran-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of furan-3-sulfonyl chloride with aniline under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Furan-3-sulfonyl chloride and aniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine, often in an organic solvent like dichloromethane or acetonitrile.

    Procedure: The furan-3-sulfonyl chloride is added dropwise to a solution of aniline and the base, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Product Isolation: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: N-Phenylfuran-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chloromethane.

Major Products Formed:

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Aniline derivatives.

    Substitution: Halogenated furan derivatives.

Mechanism of Action

The mechanism by which N-Phenylfuran-3-sulfonamide exerts its effects depends on its specific application:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, binding to the active site of enzymes and inhibiting their activity.

    Antimicrobial Activity: The compound may interfere with bacterial cell wall synthesis or protein function, leading to cell death.

    Anticancer Activity: It may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

N-Phenylfuran-3-sulfonamide can be compared with other sulfonamide derivatives and furan-containing compounds:

    Similar Compounds: Sulfanilamide, sulfadiazine, and furan-2-sulfonamide.

    Uniqueness: The combination of the furan ring and the phenyl group with the sulfonamide moiety provides unique chemical properties and biological activities not found in other similar compounds.

Properties

IUPAC Name

N-phenylfuran-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-15(13,10-6-7-14-8-10)11-9-4-2-1-3-5-9/h1-8,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDZJMSOMOIAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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